4-methoxy-N-(2-methoxyethyl)-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide
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Overview
Description
4-methoxy-N-(2-methoxyethyl)-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide is a synthetic organic compound that belongs to the class of benzamides Compounds in this class are often used in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-methoxyethyl)-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the piperidine ring, and the attachment of the pyridine moiety. Common reagents used in these steps include:
Benzoyl chloride: for the formation of the benzamide core.
Pyridine: for the attachment of the pyridine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-methoxyethyl)-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the benzamide core may yield amines.
Scientific Research Applications
4-methoxy-N-(2-methoxyethyl)-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where benzamide derivatives have shown efficacy.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-methoxyethyl)-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various molecular targets, including:
Receptors: Binding to specific receptors to modulate their activity.
Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Ion channels: Modulating ion channel activity to affect cellular signaling.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(2-methoxyethyl)-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide: can be compared with other benzamide derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other benzamide derivatives.
Properties
IUPAC Name |
4-methoxy-N-(2-methoxyethyl)-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-27-14-11-24-22(26)20-7-6-19(28-2)15-21(20)29-18-8-12-25(13-9-18)16-17-5-3-4-10-23-17/h3-7,10,15,18H,8-9,11-14,16H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZUPJZNMRRHRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C=C(C=C1)OC)OC2CCN(CC2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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